2-[3-(Aminomethyl)piperidin-1-yl]ethanol
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Overview
Description
2-[3-(Aminomethyl)piperidin-1-yl]ethanol is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound has a molecular weight of 158.24 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Biochemical Analysis
Biochemical Properties
2-[3-(Aminomethyl)piperidin-1-yl]ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range produces maximal beneficial effects without toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . These interactions can affect metabolic flux and the levels of various metabolites. The compound can also influence the activity of coenzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing cellular responses.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Its localization can also affect its interactions with other biomolecules and its overall function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]ethanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 3-(aminomethyl)piperidine with ethylene oxide under controlled conditions. This reaction requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[3-(Aminomethyl)piperidin-1-yl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
3-(Aminomethyl)piperidine: A derivative with an aminomethyl group attached to the piperidine ring.
2-(Hydroxymethyl)piperidine: A compound with a hydroxymethyl group attached to the piperidine ring.
Uniqueness
2-[3-(Aminomethyl)piperidin-1-yl]ethanol is unique due to the presence of both an aminomethyl and a hydroxyl group on the piperidine ring.
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPMDMYEWWAVSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424392 |
Source
|
Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-37-8 |
Source
|
Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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